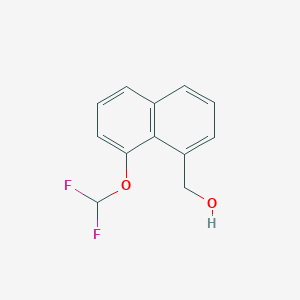
1-(Difluoromethoxy)naphthalene-8-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Difluorométhoxy)naphtalène-8-méthanol est un composé chimique de formule moléculaire C12H10F2O2 et d'un poids moléculaire de 224,2 g/mol Ce composé se caractérise par la présence d'un groupe difluorométhoxy lié à un cycle naphtalène, qui est également substitué par un groupe méthanol en position 8.
Méthodes De Préparation
La synthèse du 1-(Difluorométhoxy)naphtalène-8-méthanol implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par le naphtalène comme structure de base.
Introduction du groupe Difluorométhoxy : Le groupe difluorométhoxy est introduit par une réaction de substitution nucléophile utilisant l'éther difluorométhylique comme réactif.
Substitution de méthanol : L'étape finale implique la substitution d'un groupe méthanol en position 8 du cycle naphtalène.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Le 1-(Difluorométhoxy)naphtalène-8-méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthanol peut être oxydé pour former un aldéhyde ou un acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour former un alcool ou un hydrocarbure correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Les réactifs et les conditions communs utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures variables et des solvants comme le dichlorométhane ou l'éthanol. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 1-(Difluorométhoxy)naphtalène-8-méthanol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 1-(Difluorométhoxy)naphtalène-8-méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhoxy peut améliorer la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes cellulaires. Une fois à l'intérieur de la cellule, il peut interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-8-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Le 1-(Difluorométhoxy)naphtalène-8-méthanol peut être comparé à d'autres composés similaires, tels que :
1-(Méthoxy)naphtalène-8-méthanol : Il manque les atomes de fluor, ce qui donne des propriétés chimiques et biologiques différentes.
1-(Trifluorométhoxy)naphtalène-8-méthanol : Contient un atome de fluor supplémentaire, ce qui peut encore améliorer sa lipophilie et sa réactivité.
1-(Difluorométhoxy)benzène : Une structure plus simple avec un seul cycle aromatique, conduisant à une réactivité et des applications différentes.
La particularité du 1-(Difluorométhoxy)naphtalène-8-méthanol réside dans sa structure de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H10F2O2 |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
[8-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2 |
Clé InChI |
UCGNDBHWSXPNJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)






![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)



![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)
